Ethyl 2-{[(4-chloro-2-cyclohexylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines phenoxy, amido, and thiophene functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phenoxyacetic acid derivative: This involves the reaction of 4-chloro-2-cyclohexylphenol with chloroacetic acid under basic conditions to form the phenoxyacetic acid derivative.
Amidation: The phenoxyacetic acid derivative is then reacted with 4,5-dimethylthiophene-3-carboxylic acid chloride in the presence of a base to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and thiophene moieties may interact with hydrophobic pockets, while the amide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[2-(4-CHLORO-2-PHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: Lacks the cyclohexyl group, which may affect its hydrophobic interactions.
ETHYL 2-[2-(4-BROMO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: Contains a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
Uniqueness
The presence of the cyclohexyl group and the specific arrangement of functional groups in ETHYL 2-[2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE confer unique properties, such as enhanced hydrophobic interactions and specific reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H28ClNO4S |
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Molecular Weight |
450.0 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chloro-2-cyclohexylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H28ClNO4S/c1-4-28-23(27)21-14(2)15(3)30-22(21)25-20(26)13-29-19-11-10-17(24)12-18(19)16-8-6-5-7-9-16/h10-12,16H,4-9,13H2,1-3H3,(H,25,26) |
InChI Key |
ACCTWSJASBBTIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=C(C=C(C=C2)Cl)C3CCCCC3 |
Origin of Product |
United States |
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